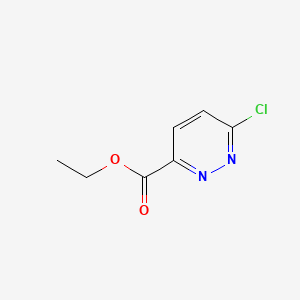

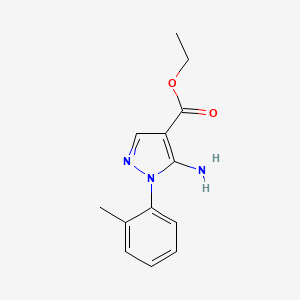

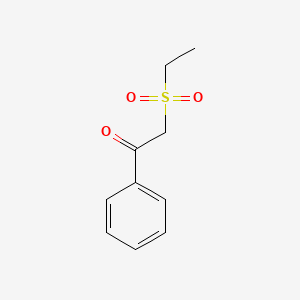

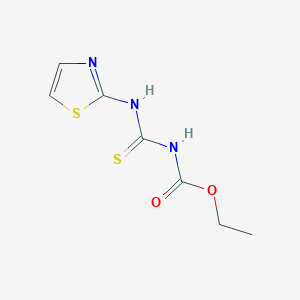

![molecular formula C11H14O2S B3021328 Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 14559-12-7](/img/structure/B3021328.png)

Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Overview

Description

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound with the empirical formula C11H15NO2S . It has been used in the preparation of thienopyrimidine derivatives, azo dyes, N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives, and tetrahydrobenzo[b]thiophene dyes .

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is represented by the SMILES stringCCOC(=O)c1c(N)sc2CCCCc12 . The InChI key for this compound is CDYVTVLXEWMCHU-UHFFFAOYSA-N . Chemical Reactions Analysis

The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen . Hydrazide was utilized as a synthon for the synthesis of the derivatives . Chloro-thieno[2,3-d]pyrimidine was synthesized and reacted with the hydrazine hydrate to afford the hydrazino derivative .Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.31 . Its melting point is 114-116 °C . It is classified as a Combustible Solid under the Storage Class Code 11 .Scientific Research Applications

Heterocyclic Synthesis

Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. It has been used in the preparation of pyrazole, isoxazole, and pyridazine derivatives, demonstrating its versatility in forming fused heterocyclic systems (Wahba Wardaman, 2000). Additionally, its reaction with benzoylacetonitrile has led to the synthesis of pyrazoles, pyridazines, pyrimidines, and their fused derivatives, highlighting its potential in pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).

Pharmaceutical Research

In pharmaceutical research, this compound has shown promise in the synthesis of compounds with potential anticancer activities. It has been used as a building block for the synthesis of new heterocycles, with some compounds displaying potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, it has been involved in the synthesis of thiophene, thiazole, and pyrimidine derivatives, where some compounds showed significant cytotoxic activity towards various cancer cell lines (Wardakhan, Hamed, & Samir, 2016).

Antimicrobial and Antioxidant Studies

Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has also been used in the synthesis of compounds with antimicrobial and antioxidant properties. For instance, its derivatives have been screened for antimicrobial and antioxidant activities, revealing promising results against various microorganisms and in DPPH radical scavenging abilities (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Dye Synthesis

In the field of dyes and pigments, ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been instrumental in the synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes. These dyes have shown good coloration and fastness properties on polyester, indicating their applicability in the textile industry (Sabnis & Rangnekar, 1989).

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the preparation of thienopyrimidine derivatives , which suggests that it may interact with a variety of biological targets.

Mode of Action

It is known that the compound can undergo condensation with salicylaldehyde to yield a potentially tridentate schiff base .

Biochemical Pathways

It is known that the compound can be involved in the synthesis of thienopyrimidine derivatives .

Result of Action

It is known that similar compounds have shown antimicrobial, antioxidant, anticorrosion, and anticancer activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLFFGNMYPVCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391299 | |

| Record name | ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

CAS RN |

14559-12-7 | |

| Record name | ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

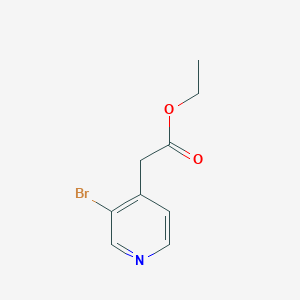

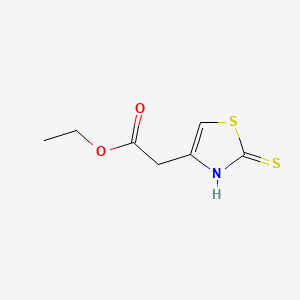

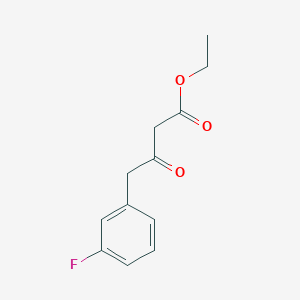

![Ethyl 6-Chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3021257.png)